1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification
The systematic nomenclature of 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple substituents. The compound bears the Chemical Abstracts Service registry number 937604-06-3, which serves as its unique chemical identifier in scientific databases and commercial applications. The systematic name reflects the hierarchical structure of the molecule, beginning with the core piperidine ring system and proceeding through the various substituents in order of their positional priority.
The benzyl substituent at position 1 of the piperidine ring represents a nitrogen-linked phenylmethyl group that significantly influences the compound's chemical properties and conformational preferences. The 4-methoxyphenyl group at position 2 introduces an aromatic system with electron-donating methoxy functionality, creating distinct electronic characteristics compared to unsubstituted phenyl derivatives. The oxo group at position 6 establishes a ketone functionality that can participate in various chemical transformations and influences the overall molecular conformation through electronic and steric effects.
The carboxylic acid functionality at position 3 provides acidic character to the molecule and serves as a potential site for derivatization reactions. This combination of functional groups creates a molecule with multiple reactive sites and diverse chemical behavior patterns. The systematic nomenclature accurately conveys the complete structural information necessary for unambiguous identification and synthesis planning.
Properties
IUPAC Name |
1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-16-9-7-15(8-10-16)19-17(20(23)24)11-12-18(22)21(19)13-14-5-3-2-4-6-14/h2-10,17,19H,11-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEUICZEWBOXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and methoxyphenyl groups. Common synthetic routes include:
Condensation Reactions: Using appropriate starting materials such as benzylamine and 4-methoxybenzaldehyde under acidic or basic conditions to form the intermediate compounds.
Cyclization: Formation of the piperidine ring through cyclization reactions involving the intermediate compounds.
Oxidation and Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce or modify functional groups.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain groups with others, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid in targeting cancer cells. For instance, related piperidine derivatives have shown cytotoxic activity against various cancer cell lines, including estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cells. Compounds with similar structural motifs exhibited selective inhibition of cancer cell proliferation, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .
Modulation of Enzymatic Activity
The compound's structure allows it to act as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This modulation can have implications for treating anxiety, pain, and other conditions related to the endocannabinoid system .
Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neurological applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Fluorophenyl analogs (e.g., ) exhibit increased electronegativity, which may improve binding affinity in hydrophobic pockets. Bis(4-methoxyphenyl) derivatives (e.g., ) introduce steric bulk, likely reducing metabolic stability but increasing selectivity for specific targets.
Molecular Weight: Complex derivatives like (392.49 g/mol) exceed the typical range for oral drugs (~500 g/mol), suggesting niche research applications.
Safety and Handling :
Biological Activity
1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.39 g/mol
- Density : Not specified
- Melting Point : Not specified
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit significant inhibitory effects on enzymes and receptors involved in disease processes.
Biological Activity Overview
The compound has been studied for its potential effects on several biological systems:
-
Antiviral Activity :
- A study demonstrated that related hydroxypyridone carboxylic acids can inhibit HIV reverse transcriptase (RT) and associated RNase H activity. The inhibition was observed in the low micromolar range, suggesting that structural analogs may also exhibit antiviral properties due to similar mechanisms of action .
-
Enzyme Inhibition :
- Research into carboxylic acid derivatives has shown that modifications to the carboxylic acid group can significantly alter the inhibitory potency against angiotensin-converting enzyme (ACE). For instance, derivatives with phosphoric acid or hydroxamic acid groups displayed varying degrees of ACE inhibition, indicating that structural modifications can enhance biological activity .
-
Toxicological Studies :
- Toxicological assessments have been performed on structurally related compounds, providing insight into potential safety profiles. In rodent studies, compounds exhibiting similar functional groups were assigned no-observed-adverse-effect levels (NOAEL) ranging from 250 mg/kg/day to 500 mg/kg/day, indicating a threshold for safety in long-term exposure .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications at the benzyl and methoxy positions can significantly influence its biological activity. The presence of electron-donating groups like methoxy enhances binding affinity and inhibitory potency against various targets.
Q & A
Q. What are the recommended synthetic routes for 1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step processes, such as:
- Step 1: Condensation of substituted benzaldehyde derivatives with aminopyridine analogs, followed by cyclization under acidic or basic conditions.
- Step 2: Functionalization via alkylation (e.g., benzyl bromide) and oxidation (e.g., to introduce the 6-oxo group).
- Step 3: Carboxylic acid introduction via hydrolysis of ester intermediates.
Key Variables:
- Catalysts: Palladium or copper-based catalysts (e.g., for coupling reactions) .
- Solvents: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require rigorous purification .
- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but risk side-product formation.
Yield Optimization:
Q. How can researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (requires high-purity samples) .
- Chiral HPLC: Compare retention times with enantiomeric standards.
- NMR Spectroscopy: Analyze coupling constants (e.g., vicinal protons on the piperidine ring) and NOE effects to infer spatial arrangement .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if aerosolization is possible .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Standardization: Validate cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Dose-Response Curves: Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ with 95% confidence intervals.
- Orthogonal Assays: Confirm results with complementary methods (e.g., enzymatic inhibition vs. cell viability assays) .
Example Workflow:
Repeat assays in triplicate with internal positive controls.
Cross-validate using SPR (surface plasmon resonance) for binding affinity .
Q. What computational strategies are effective for predicting the compound’s metabolic stability?
Methodological Answer:
- In Silico Tools: Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and metabolic hotspots.
- Docking Studies: Model interactions with CYP3A4/2D6 isoforms to identify vulnerable moieties (e.g., 4-methoxyphenyl group) .
- In Vitro Validation: Perform microsomal stability assays (e.g., liver microsomes + NADPH cofactor) to quantify half-life .
Q. How can enantiomeric impurities be minimized during synthesis?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., BINAP-ruthenium complexes) to enhance stereoselectivity .
- Kinetic Resolution: Use enzymes (lipases, esterases) to selectively hydrolyze undesired enantiomers .
- Analytical QC: Implement chiral stationary phase chromatography (CSP-HPLC) for batch-to-batch consistency .
Q. What strategies optimize solubility for in vivo studies without altering bioactivity?
Methodological Answer:
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Chemical Proteomics: Use photoaffinity labeling or click chemistry probes to map binding proteins in cell lysates .
- Thermal Shift Assays (TSA): Monitor protein denaturation temperature shifts upon compound binding .
- In Vivo Imaging: Radiolabel the compound (e.g., with ¹⁸F or ¹¹C) for PET/CT tracking in animal models .
Data Contradiction Analysis Example
Scenario: Conflicting reports on the compound’s COX-2 inhibition potency.
Resolution Steps:
Verify assay conditions (e.g., human vs. murine COX-2 isoforms).
Test under identical buffer and temperature conditions.
Use a reference inhibitor (e.g., celecoxib) as a positive control.
Publish raw data and statistical analyses for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
